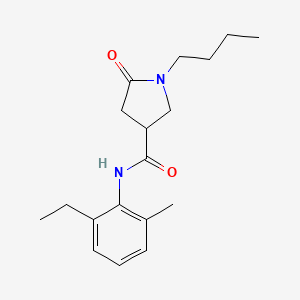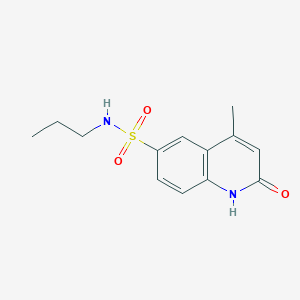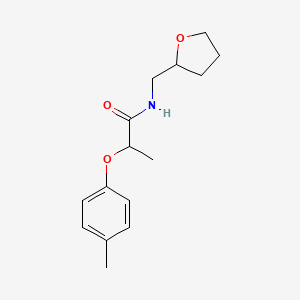
1-butyl-N-(2-ethyl-6-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
1-butyl-N-(2-ethyl-6-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BEMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BEMA is a member of the pyrrolidinecarboxamide family of compounds, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
1-butyl-N-(2-ethyl-6-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide works by binding to specific enzymes or receptors in the body, thereby inhibiting their activity. This can lead to a range of biochemical and physiological effects, depending on the specific target of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific target of the compound. For example, this compound has been shown to inhibit the activity of enzymes involved in the progression of certain types of cancer. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-butyl-N-(2-ethyl-6-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in scientific research is its ability to selectively inhibit specific enzymes or receptors, allowing researchers to study the specific pathways involved in various diseases. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a potentially safe candidate for use in lab experiments.
One limitation of using this compound in lab experiments is its relatively complex synthesis method, which can make it difficult and costly to produce in large quantities. Additionally, this compound has been shown to have a relatively short half-life in the body, which can limit its effectiveness in certain applications.
Orientations Futures
There are a number of potential future directions for research on 1-butyl-N-(2-ethyl-6-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential use in the development of new treatments for various diseases, particularly those involving inflammation or cancer. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various scientific fields.
Applications De Recherche Scientifique
1-butyl-N-(2-ethyl-6-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential applications in scientific research. One area of interest is its potential use as a tool for studying the biological pathways involved in various diseases. This compound has been shown to have a range of biological activities, including the ability to inhibit enzymes involved in the progression of certain diseases.
Propriétés
IUPAC Name |
1-butyl-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-4-6-10-20-12-15(11-16(20)21)18(22)19-17-13(3)8-7-9-14(17)5-2/h7-9,15H,4-6,10-12H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFNFDDWLHZFNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=C(C=CC=C2CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-methoxyphenyl)-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4426045.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4426055.png)

![6-ethyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4426075.png)

![2-(4-chloro-2-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4426078.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4426086.png)
![4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4426088.png)

![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4426100.png)

![N-(tert-butyl)-5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4426120.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4426132.png)